molecular formula C10H6BrClS B13220352 4-Bromo-2-(4-chlorophenyl)thiophene

4-Bromo-2-(4-chlorophenyl)thiophene

Cat. No.: B13220352
M. Wt: 273.58 g/mol
InChI Key: LBAOBRYHQWGHQE-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-chlorophenyl)thiophene is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-chlorophenyl)thiophene typically involves the bromination of 2-(4-chlorophenyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-chlorophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Coupling Reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-chlorophenyl)thiophene involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(4-chlorophenyl)thiophene
  • 4-Chloro-2-(4-bromophenyl)thiophene
  • 2-(4-Bromophenyl)thiophene

Uniqueness

4-Bromo-2-(4-chlorophenyl)thiophene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields .

Properties

Molecular Formula

C10H6BrClS

Molecular Weight

273.58 g/mol

IUPAC Name

4-bromo-2-(4-chlorophenyl)thiophene

InChI

InChI=1S/C10H6BrClS/c11-8-5-10(13-6-8)7-1-3-9(12)4-2-7/h1-6H

InChI Key

LBAOBRYHQWGHQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CS2)Br)Cl

Origin of Product

United States

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